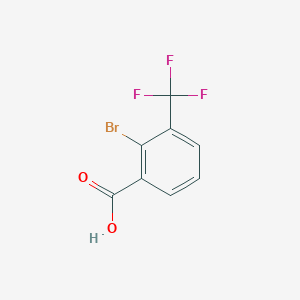

2-Bromo-3-(trifluoromethyl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMDBAHLQCCYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570628 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177420-63-2 | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzoic Acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Synthons

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—that can profoundly influence the biological activity and material properties of a compound.[1][2] Among the diverse array of fluorinated building blocks, 2-Bromo-3-(trifluoromethyl)benzoic acid (CAS No. 177420-63-2) emerges as a particularly valuable synthon. Its ortho-bromo and meta-trifluoromethyl substitution pattern on a benzoic acid core provides a versatile platform for complex molecular engineering, offering three distinct points for chemical modification. This guide serves as a comprehensive technical resource on its synthesis, characterization, and application, providing field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[3]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 177420-63-2 | [3][4][5][6][7] |

| Molecular Formula | C₈H₄BrF₃O₂ | [3][4] |

| Molecular Weight | 269.02 g/mol | [3] |

| Purity | Typically ≥96-98% | [3][6][8] |

| Synonyms | 2-Bromo-3-carboxybenzotrifluoride | [3] |

| 2-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid | [3] | |

| Storage | Store at room temperature, sealed in a dry, dark place. | [4] |

Spectroscopic Characterization

While specific, peer-reviewed spectral data for this exact isomer is not widely published, characterization relies on standard analytical techniques. A Certificate of Analysis from a reputable supplier confirms identity via ¹H NMR, which is expected to be consistent with the proposed structure. For researchers seeking to validate incoming material, the following represents the expected spectral characteristics based on analysis of its constituent parts and related isomers.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the benzene ring. A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~165-170 ppm), the trifluoromethyl carbon (quartet, ~120-130 ppm), and six distinct aromatic carbons, with chemical shifts influenced by the bromo, trifluoromethyl, and carboxyl substituents. |

| ¹⁹F NMR | A singlet for the –CF₃ group, typically around -60 to -65 ppm relative to a CFCl₃ standard. |

| IR (Infrared) | Characteristic C=O stretch for the carboxylic acid (approx. 1700 cm⁻¹), a broad O-H stretch (approx. 2500-3300 cm⁻¹), C-F stretches (approx. 1100-1350 cm⁻¹), and C-Br stretch (approx. 550-650 cm⁻¹). |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ exhibiting a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 268 and 270. Common fragments would include the loss of –OH (m/z 251/253) and –COOH (m/z 223/225). |

Synthesis Methodologies: A Strategic Overview

Plausible Synthetic Pathway

The most logical route involves a Sandmeyer-type reaction followed by oxidation, a classic and reliable transformation sequence in aromatic chemistry. This approach offers a clear and controllable pathway to the desired ortho-bromo substitution pattern.

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Table 3: General Protocol for Suzuki-Miyaura Coupling

| Component | Role & Rationale | Typical Conditions |

| Aryl Halide | This compound (1.0 eq) | The electrophilic partner. The C-Br bond undergoes oxidative addition to the Pd(0) catalyst. |

| Boronic Acid/Ester | Aryl- or Heteroaryl-B(OH)₂ (1.2 - 1.5 eq) | The nucleophilic partner. An excess is used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%) | The heart of the reaction, facilitating the catalytic cycle. Choice depends on substrate reactivity. [10] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) | Activates the boronic acid for the transmetalation step and neutralizes the acid formed during the cycle. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |

Self-Validating Protocol Steps:

-

Inert Atmosphere: The reaction vessel is charged with the aryl halide, boronic acid, base, and palladium catalyst under an inert atmosphere (Nitrogen or Argon). This is crucial as Pd(0) catalysts are oxygen-sensitive.

-

Degassed Solvents: The solvents are added via syringe after being thoroughly degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles). This prevents oxidation of the catalyst and phosphine ligands.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS to determine the point of completion, preventing unnecessary heating that could lead to side products.

-

Standard Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to isolate the desired biaryl product.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]* Precautionary Measures:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool place. [4]

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its trifluoromethyl group offers intrinsic advantages for drug discovery, while the ortho-bromo substituent provides a reliable and versatile handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. While its direct synthesis and application data are not yet widespread in academic literature, its availability from commercial suppliers and the robust, predictable nature of its reactivity make it an invaluable tool for chemists. As the demand for novel, highly functionalized pharmaceutical and material candidates continues to grow, the importance of keystone synthons like this compound is set to increase, paving the way for future innovations.

References

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information for "DMSO/I2 mediated C‒C bond cleavage of α-ketoaldehydes followed by C‒O bond formation: A metal-free approach for one-pot esterification". Retrieved from [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 177420-63-2 | this compound. Retrieved from [Link]

-

Labchem. (n.d.). This compound, 98%. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-BROMO-3-TRIFLUOROMETHYL-2-BENZOIC-ACID. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic Acid: Key Intermediate in Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 177420-63-2|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. CAS 177420-63-2 | 2821-B-03 | MDL MFCD08532493 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 177420-63-2 [sigmaaldrich.com]

- 8. This compound, 98% [labchem.co.za]

- 9. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

"2-Bromo-3-(trifluoromethyl)benzoic acid" molecular weight

An In-Depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated organic compounds serve as indispensable building blocks. The unique electronic properties, metabolic stability, and lipophilicity conferred by the trifluoromethyl (–CF3) group make it a privileged moiety in drug design.[1][2][3] this compound is a prime exemplar of a versatile synthetic intermediate, combining the reactivity of a carboxylic acid with two distinct handles for further functionalization: a bromine atom, ideal for cross-coupling reactions, and an aromatic ring activated by the electron-withdrawing trifluoromethyl group. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound is a solid at ambient temperature. Its molecular structure and fundamental properties are the basis for its utility in complex organic synthesis. The precise molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 269.016 g/mol | [4] |

| Molecular Formula | C₈H₄BrF₃O₂ | [4] |

| CAS Number | 177420-63-2 | [4][5] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥96-98% (by HPLC) | [4] |

| InChI Key | FIMDBAHLQCCYJK-UHFFFAOYSA-N | |

| Storage | Room Temperature, Sealed in Dry Conditions | [5] |

Chemical Structure

The structural arrangement of the functional groups is key to the molecule's reactivity. The ortho-bromo and meta-trifluoromethyl substituents on the benzoic acid ring create a unique electronic and steric environment.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not abundant in public literature, a general synthetic strategy can be inferred from related transformations. A plausible route involves the selective bromination of a trifluoromethylated toluene precursor, followed by oxidation of the methyl group to a carboxylic acid. A multi-step process starting from a more basic precursor like m-fluorobenzotrifluoride is also feasible, involving nitration, bromination, reduction, and hydrolysis steps.[6]

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target molecule. The causality of this multi-step approach lies in the controlled, sequential introduction of functional groups, leveraging established regioselective reactions to achieve the desired substitution pattern.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Oxidation of a Toluene Precursor (General Method)

This protocol is a generalized procedure for the oxidation step, a critical transformation in the synthesis. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is dictated by the need to convert the robust methyl group to a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the precursor, 2-Bromo-1-methyl-3-(trifluoromethyl)benzene, in a mixture of water and a suitable co-solvent like pyridine or t-butanol.

-

Reagent Addition: Gradually add potassium permanganate (KMnO₄) in portions to the heated solution (typically 80-100°C). The exothermic reaction must be controlled to prevent overheating. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After cooling to room temperature, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄. The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

-

Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~2. The desired carboxylic acid product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. This self-validating system confirms the molecular structure and quantifies impurities.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the synthesized compound.

Caption: Standard analytical workflow for structural and purity validation.

Key Spectroscopic Signatures (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and trifluoromethyl substituents. The acidic proton of the carboxyl group will appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the acid, the carbon attached to the CF₃ group (visible as a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): Electron ionization MS will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), confirming the molecular weight of ~269 g/mol .[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).[7]

Applications in Research and Drug Development

The strategic placement of the trifluoromethyl group and the bromine atom makes this molecule a highly valuable building block in pharmaceutical research and development.[8]

-

Improved Pharmacokinetic Properties: The –CF₃ group is a bioisostere of a methyl group but is significantly more lipophilic and metabolically stable.[1][2] Its inclusion can enhance a drug candidate's membrane permeability, binding affinity, and resistance to oxidative metabolism, thereby improving its overall pharmacokinetic profile.[3][8]

-

Synthetic Handle for Lead Optimization: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8] This allows medicinal chemists to rapidly introduce a wide variety of molecular fragments at this position, facilitating the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[8]

-

Scaffold for Novel Chemical Entities: As a substituted benzoic acid, the molecule can be readily converted into esters, amides, and other derivatives, serving as a versatile scaffold for building more complex molecular architectures for novel therapeutics and specialty chemicals.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified as a warning-level hazard.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[2-Bromo-3-(trifluoromethyl)phenyl]amino}benzoic acid. Retrieved from [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

- Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. This compound - CAS:177420-63-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzoic Acid: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Moieties

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and material properties of a compound. 2-Bromo-3-(trifluoromethyl)benzoic acid stands as a pivotal intermediate, offering a trifunctional platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and reactivity, with a focus on its application as a versatile building block for drug discovery and advanced material development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a chemical entity are fundamental to its effective application in research and development.

IUPAC Name: this compound

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 177420-63-2 | [1] |

| Molecular Formula | C₈H₄BrF₃O₂ | |

| Molecular Weight | 269.02 g/mol | |

| InChI | 1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| InChIKey | FIMDBAHLQCCYJK-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(=O)O)C(F)(F)F |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid | Typically a white to off-white crystalline powder. |

| Melting Point | 123-130 °C | Based on data for the closely related 2-Fluoro-3-(trifluoromethyl)benzoic acid.[2] The melting point of a pure compound is a sharp range, typically less than 2°C. A broader range may indicate impurities.[3] |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol, ethanol, DMSO, and THF. | The carboxylic acid moiety provides some polarity, while the trifluoromethylated aromatic ring imparts lipophilicity.[4][5] |

| pKa | ~2.5 (Predicted) | The electron-withdrawing nature of both the bromine and trifluoromethyl groups increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A plausible and commonly employed synthetic route involves the oxidation of the corresponding toluene derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

This protocol is adapted from established procedures for the oxidation of substituted toluenes.

Materials:

-

2-Bromo-1-methyl-3-(trifluoromethyl)benzene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq) and a solution of NaOH (1.2 eq) in deionized water.

-

Oxidation: Heat the mixture to reflux. Slowly add potassium permanganate (3.0-4.0 eq) portion-wise over several hours to maintain a gentle reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Quenching and Filtration: After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature. Quench the excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up: Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water. Combine the filtrates and cool in an ice bath.

-

Acidification and Extraction: Acidify the filtrate to a pH of approximately 2 with concentrated hydrochloric acid. The product will precipitate as a solid. Extract the aqueous mixture with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a pure crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (7.5-8.5 ppm) will show three distinct signals for the aromatic protons, likely exhibiting complex splitting patterns due to ortho and meta couplings. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). |

| ¹³C NMR | Expect eight distinct signals: one for the carboxylic carbon (~165-170 ppm), six for the aromatic carbons (120-140 ppm, with the carbon attached to the CF₃ showing a quartet due to C-F coupling), and one for the trifluoromethyl carbon (~120-125 ppm, a quartet).[6] |

| ¹⁹F NMR | A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a -CF₃ group on an aromatic ring (around -60 to -65 ppm relative to CFCl₃).[7] |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), a sharp C=O stretch (~1700), C=C stretches in the aromatic region (~1400-1600), strong C-F stretches (~1100-1350), and a C-Br stretch (~550-650).[8] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ will be observed as a pair of peaks of nearly equal intensity at m/z 268 and 270, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of -OH (M-17), -COOH (M-45), and Br (M-79/81).[9] |

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its three distinct reactive sites: the carboxylic acid group, the bromine atom, and the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol, (2-bromo-3-(trifluoromethyl)phenyl)methanol. These reactions provide access to a wide range of derivatives for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reaction flask.

-

Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask. Further degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a bioisostere for several functional groups and can enhance the pharmacokinetic profile of drug candidates.[10] The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel pharmaceuticals, particularly in the areas of anti-inflammatory and oncology research. For example, the related compound Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group, highlighting the importance of this moiety in drug design.[11][12][13][14] While not a direct precursor to Celecoxib, this compound provides a scaffold for developing new chemical entities with potentially improved properties.

In materials science, the incorporation of trifluoromethyl groups can enhance the thermal stability, chemical resistance, and electronic properties of polymers and other advanced materials. The reactivity of this compound allows for its integration into polymeric structures through the carboxylic acid or via cross-coupling reactions.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular architectures. The strategic incorporation of the trifluoromethyl group, facilitated by this intermediate, is a powerful tool for modulating the properties of molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in the development of novel and innovative chemical entities.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Vapourtec. (2022-02-08). [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2024-02-15). [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. (2020-05-30). [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

-

Exp 1 - Melting Points. Unknown Source. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Journal of Chemical and Pharmaceutical Research. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

- 1. 177420-63-2|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. ijtsrd.com [ijtsrd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. vapourtec.com [vapourtec.com]

- 12. zenodo.org [zenodo.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of a strategic synthetic pathway for 2-Bromo-3-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring adjacent bromo and trifluoromethyl groups on a benzoic acid scaffold, presents specific challenges and necessitates a carefully designed synthetic approach. This document will delve into the mechanistic rationale behind the chosen pathway, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Strategic Importance and Synthetic Challenges

This compound is a valuable intermediate due to the versatile reactivity of its functional groups. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

The primary synthetic challenge lies in the regioselective introduction of the bromine atom at the 2-position of the 3-(trifluoromethyl)benzoic acid core. Both the trifluoromethyl group and the carboxylic acid group are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions.[1][2] Consequently, direct bromination or nitration of 3-(trifluoromethyl)benzoic acid would preferentially occur at the 5-position, making the synthesis of the desired 2-bromo isomer via this route inefficient.

Therefore, a multi-step approach commencing from a different starting material is required to achieve the desired substitution pattern. The pathway detailed below leverages the directing effects of an amino group to control the regioselectivity of the key bromination step.

Proposed Multi-Step Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds through the following key transformations, starting from the readily available 3-(trifluoromethyl)aniline:

Caption: Proposed synthetic pathway for this compound.

This pathway strategically utilizes an amino group (initially protected as an acetamide) as an ortho-, para- director to install the bromine atom at the desired position. Subsequent conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by hydrolysis, yields the target carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

Objective: To protect the amino group as an acetamide. This is crucial for several reasons: it moderates the activating effect of the amine, prevents side reactions during bromination, and improves the solubility of the substrate in organic solvents.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-(trifluoromethyl)phenyl)acetamide.

Causality: The lone pair of electrons on the nitrogen atom of the aniline makes the aromatic ring highly activated towards electrophilic substitution. Acetylation tempers this reactivity by delocalizing the lone pair onto the adjacent carbonyl oxygen, thus preventing potential over-bromination in the subsequent step.

Step 2: Bromination and Deprotection

Objective: To regioselectively introduce a bromine atom at the position ortho to the acetylamino group. The acetylamino group is an ortho-, para- director, while the trifluoromethyl group is a meta- director. The directing effects of the acetylamino group are dominant, leading to bromination primarily at the positions ortho and para to it. Steric hindrance from the acetylamino group can favor bromination at the less hindered para position relative to the trifluoromethyl group, which corresponds to the desired 2-position of the final product.

Protocol:

-

Dissolve N-(3-(trifluoromethyl)phenyl)acetamide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent, maintaining the temperature below 10 °C.[3]

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.[3]

-

After the reaction is complete, the crude product containing the protected intermediate is subjected to acidic or basic hydrolysis to remove the acetyl group. For acidic hydrolysis, refluxing with aqueous hydrochloric acid is effective.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-5-(trifluoromethyl)aniline.

-

Purify the product by column chromatography or recrystallization.

Data Summary: Bromination Conditions

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, minimizing side reactions.[3] |

| Solvent | Glacial Acetic Acid / DMF | Solubilizes the starting material and facilitates the reaction. |

| Temperature | 0-10 °C | Low temperature helps to control the exothermicity of the reaction and improves regioselectivity.[3] |

Step 3: Sandmeyer Reaction (Cyanation)

Objective: To convert the amino group of 2-Bromo-5-(trifluoromethyl)aniline into a nitrile group. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[4][5]

Caption: General workflow of the Sandmeyer cyanation reaction.

Protocol:

-

Prepare a solution of 2-Bromo-5-(trifluoromethyl)aniline (1.0 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add an aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the mixture, extract the product with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 2-Bromo-5-(trifluoromethyl)benzonitrile.

-

Purify the product by distillation or chromatography.

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and robust method for the conversion of anilines to a variety of functional groups. The formation of the diazonium salt at low temperatures is critical to prevent its premature decomposition. The use of copper(I) cyanide is standard for the cyanation step.[6]

Step 4: Hydrolysis of the Nitrile

Objective: To convert the nitrile group of 2-Bromo-5-(trifluoromethyl)benzonitrile into a carboxylic acid group. This is typically achieved by either acidic or basic hydrolysis.

Protocol (Acidic Hydrolysis):

-

In a round-bottom flask, combine 2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The strong acidic conditions protonate the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. A series of tautomerization and hydrolysis steps then leads to the formation of the carboxylic acid and ammonium sulfate as a byproduct.

Alternative Synthetic Considerations

An alternative approach would involve the direct bromination of 3-(trifluoromethyl)benzoic acid. However, as previously discussed, the directing effects of both the trifluoromethyl and carboxylic acid groups would strongly disfavor the formation of the desired 2-bromo isomer.[1][2] The major product would likely be 5-bromo-3-(trifluoromethyl)benzoic acid. Therefore, the multi-step pathway outlined in this guide is the more rational and efficient approach.

Conclusion

The synthesis of this compound is a challenging yet achievable process that requires a strategic, multi-step approach to overcome the inherent difficulties in regiochemical control. The pathway detailed in this guide, starting from 3-(trifluoromethyl)aniline, provides a robust and logical method for obtaining the target molecule in good yield. By understanding the underlying mechanistic principles of each transformation, researchers can effectively troubleshoot and optimize the synthesis to meet the demands of their specific research and development programs.

References

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

YouTube. Electrophilic aromatic substitution: meta directors. (2018-05-02). [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2419-2448.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-3-(trifluoromethyl)benzoic Acid: A Technical Guide

Introduction

2-Bromo-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its trifluoromethyl and bromo substituents create a unique electronic and steric environment, making a thorough structural confirmation essential for any research and development endeavor. This technical guide provides a comprehensive overview of the spectroscopic techniques required to unequivocally identify and characterize this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of not just the data, but the scientific rationale behind its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The spatial arrangement of the functional groups and their electronic interactions will directly influence the spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical, as polar solvents can influence the chemical shift of the acidic proton through hydrogen bonding.[2]

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[1]

-

To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the acidic proton will disappear due to proton-deuterium exchange.[3][4]

-

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~8.0-8.5 | Multiplet | 1H | Ar-H |

| ~7.5-8.0 | Multiplet | 1H | Ar-H |

| ~7.5-8.0 | Multiplet | 1H | Ar-H |

Note: Predicted values are based on data for similar substituted benzoic acids. Actual experimental values may vary.

Interpretation:

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (7.5-8.5 ppm) and the downfield region for the carboxylic acid proton (10-13 ppm). The carboxylic acid proton signal is typically broad due to hydrogen bonding and its exchangeable nature.[3] The aromatic protons will appear as multiplets due to coupling with each other. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which in this case will help confirm the signals for the aromatic CH carbons.

-

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~130-140 | Ar-C (quaternary) |

| ~120-135 (quartet) | -CF₃ |

| ~125-135 | Ar-CH |

Note: Predicted values are based on data for similar substituted benzoic acids.[5][6]

Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[3][5] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical range for substituted benzenes, with quaternary carbons and protonated carbons distinguishable.

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F is a high-abundance nucleus, so spectra can be acquired relatively quickly.

-

Expected ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7] The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. Place a small amount of the solid directly on the ATR crystal.[1]

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

-

Expected Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1320-1210 | C-O stretch (carboxylic acid) |

| 1100-1300 | C-F stretch |

| ~1000-1100 | C-Br stretch |

Note: Based on characteristic IR absorption frequencies for the functional groups present.[8]

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.[8] A strong, sharp absorption around 1700 cm⁻¹ will confirm the presence of the carbonyl group.[8] The presence of C-F and C-Br stretches, along with the aromatic C=C stretching vibrations, will further support the proposed structure.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used.[1]

-

Ionization: Electron ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 268 and 270, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Interpretation:

The mass spectrum will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion will confirm the presence of a single bromine atom. The fragmentation pattern can provide additional structural information.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a powerful and complementary set of data for the unambiguous structural elucidation of this compound. By following the detailed protocols and understanding the interpretation of the expected spectra as outlined in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Pang, T. S., & Ng, S. (1983). NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid. Spectroscopy Letters, 16(3), 219-226.

- Angewandte Chemie International Edition. (2018).

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- Borba, A., et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 23(10), 2498.

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

- Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

- Journal of Molecular Structure. (2011). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Imperial College London. (2021). 3.3 - Supertesting set 19F NMR. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR [m.chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"2-Bromo-3-(trifluoromethyl)benzoic acid" IR spectrum interpretation

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-3-(trifluoromethyl)benzoic Acid

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound (C₈H₄BrF₃O₂), a substituted aromatic carboxylic acid often utilized as a building block in organic and medicinal chemistry.[1][2] We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, and synthesize this information to provide a holistic interpretation of the complete spectrum. This document is intended for researchers, chemists, and quality control specialists who rely on robust spectroscopic characterization.

Molecular Architecture and Spectroscopic Significance

Understanding the IR spectrum begins with a clear visualization of the molecule's structure. This compound possesses a unique combination of functional groups, each contributing distinct and identifiable signals to the IR spectrum. The primary components are:

-

A Carboxylic Acid Group (-COOH) , which dominates the spectrum with its characteristic hydroxyl and carbonyl stretches.

-

A Trisubstituted Aromatic Ring , which provides information on the benzene core and its substitution pattern.

-

A Trifluoromethyl Group (-CF₃) , an electron-withdrawing group with very strong and characteristic C-F stretching absorptions.

-

A Bromo Substituent (C-Br) , whose vibration occurs in the lower frequency "fingerprint" region of the spectrum.

Caption: Molecular structure of this compound.

Foundational Principles: IR Absorptions of Constituent Groups

The total IR spectrum is a superposition of the vibrational modes of its individual bonds and functional groups. By analyzing the expected regions for each component, we can predict the overall spectral features.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group provides the most distinct and easily identifiable peaks in the spectrum. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum.

-

O-H Stretching: The intermolecular hydrogen bonding causes the O-H stretch to appear as an extremely broad and strong absorption band, typically spanning from 3300 to 2500 cm⁻¹ .[3][4][5] This band is often so wide that it overlaps with the aromatic and aliphatic C-H stretching peaks.[3]

-

C=O (Carbonyl) Stretching: The carbonyl group gives rise to a very strong and sharp absorption. For an aromatic carboxylic acid, this peak is typically found between 1710 and 1680 cm⁻¹ .[6] The presence of electron-withdrawing groups like bromine and trifluoromethyl on the ring can shift this frequency.[7]

-

C-O Stretching: This vibration is coupled with O-H in-plane bending and appears as a medium-intensity band in the 1320-1210 cm⁻¹ region.[3]

The Aromatic System

The trisubstituted benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect weak to medium peaks in the 3100-3000 cm⁻¹ range.[8][9][10] Their presence is a clear indicator of an unsaturated system.

-

C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of absorptions, typically of variable intensity, in the 1600-1450 cm⁻¹ region.[9][11]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the C-H bonds bending out of the plane of the ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[8][10]

The Trifluoromethyl (-CF₃) Group

The CF₃ group is an excellent spectroscopic handle due to the high polarity of the C-F bond and the mass of the fluorine atoms. This results in some of the most intense peaks in the spectrum.

-

C-F Stretching: The C-F stretching vibrations of the CF₃ group are exceptionally strong and appear in the 1350-1100 cm⁻¹ range.[12] These often manifest as multiple strong bands due to symmetric and asymmetric stretching modes.[13] A very strong, broad band near 1330 cm⁻¹ is considered characteristic for the C-CF₃ stretching mode in many trifluoromethyl-substituted benzenes.[12]

The Carbon-Bromine (C-Br) Bond

Due to the heavy mass of the bromine atom and the relatively weak C-Br bond, its stretching vibration occurs at a low frequency.

-

C-Br Stretching: This vibration is expected in the 700-550 cm⁻¹ region.[14][15] This peak can be of medium to strong intensity but may be difficult to assign definitively as it falls within the complex fingerprint region, which contains many other bending and skeletal vibrations.

Predicted IR Spectrum: A Data-Driven Summary

The following table synthesizes the expected vibrational frequencies, their intensities, and the corresponding functional groups for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Aromatic, Conjugated) |

| 1600 - 1450 | Medium to Weak, Multiple Bands | C=C Stretch | Aromatic Ring In-Ring Vibrations |

| 1350 - 1100 | Very Strong, Multiple Bands | C-F Stretches | Trifluoromethyl Group (-CF₃) |

| 1320 - 1210 | Medium | C-O Stretch / O-H Bend | Carboxylic Acid |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

| 700 - 550 | Medium to Strong | C-Br Stretch | Bromo-Aryl Group |

A Practical Workflow for Spectral Interpretation

Interpreting the spectrum of a complex molecule should follow a systematic process. The following workflow ensures that all key features are considered in a logical order, moving from the most obvious peaks to the more subtle ones.

Caption: A systematic workflow for the IR spectrum interpretation of this compound.

Step-by-Step Analysis:

-

The O-H Region (4000-2500 cm⁻¹): The first and most telling feature is the vast, trough-like absorption from the O-H group of the carboxylic acid dimer, centered around 3000 cm⁻¹.[3] You will likely see the sharper, weaker aromatic C-H stretches appearing as small peaks superimposed on this broad band.[3]

-

The Carbonyl Region (~1700 cm⁻¹): Look for an intense, sharp peak around 1710-1680 cm⁻¹. This is the C=O stretch, confirming the presence of the carboxylic acid. Its position within this range is influenced by conjugation with the aromatic ring.[4][6]

-

The Double Bond Region (1600-1450 cm⁻¹): A series of weaker, sharper peaks in this area corresponds to the C=C stretching vibrations within the benzene ring, confirming the aromatic core.[8]

-

The C-F Region (1350-1100 cm⁻¹): This region should contain multiple, very strong absorptions. These are the unambiguous signatures of the trifluoromethyl group's C-F symmetric and asymmetric stretches.[12][13] The intensity of these peaks is often the strongest in the entire fingerprint region.

-

The Fingerprint Region (<1000 cm⁻¹): Scan for a strong peak between 900 and 675 cm⁻¹, which arises from the C-H out-of-plane bending of the substituted aromatic ring. Finally, a medium-to-strong peak in the 700-550 cm⁻¹ range can be assigned to the C-Br stretch.[15]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a common technique for solid samples.

Objective: To obtain a clean, high-resolution infrared spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

Methodology:

-

Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument will automatically subtract this from the sample spectrum.

-

Sample Preparation:

-

Gently grind the 150-200 mg of KBr in the agate mortar for 1 minute to create a fine, uniform powder. Causality: This eliminates crystalline lattice effects in the KBr that could cause scattering.

-

Add 1-2 mg of the this compound sample to the KBr.

-

Grind the mixture vigorously for 2-3 minutes until it appears homogeneous and has a fine, talc-like consistency. Causality: Thorough mixing and particle size reduction are critical to prevent light scattering (the Christiansen effect) and ensure a uniform, transparent pellet.

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: The pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr matrix.

-

-

Sample Analysis:

-

Carefully remove the die and extract the pellet, which should be thin and transparent.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be a plot of % Transmittance vs. Wavenumber (cm⁻¹). Label the significant peaks with their corresponding wavenumbers.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its molecular structure. The key diagnostic features are the exceptionally broad O-H stretch of the carboxylic acid dimer, the strong carbonyl peak near 1700 cm⁻¹, the series of very intense C-F stretching bands between 1350-1100 cm⁻¹, and the characteristic aromatic absorptions. A systematic interpretation, as outlined in this guide, allows for the confident identification and structural verification of this important chemical compound.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.

- Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. (n.d.). Fiveable.

- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax adaptation.

- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.

- Interpreting infra-red spectra. (n.d.). Chemguide.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. (n.d.). Canadian Science Publishing.

- 2-{[2-Bromo-3-(trifluoromethyl)phenyl]amino}benzoic acid. (n.d.). PubChem, National Institutes of Health.

- 2-Bromo-6-(trifluoromethyl)benzoic acid. (n.d.). PubChem, National Institutes of Health.

- Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (n.d.). Indian Academy of Sciences.

- This compound Safety Data Sheet. (2022, May 17). Apollo Scientific.

- 4-Bromo-3-(trifluoromethyl)benzoic acid. (n.d.). Sigma-Aldrich.

- 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. (2019, January 2). Synquest Labs.

- FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. (n.d.). American Chemical Society Publications.

- 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. (n.d.). ChemicalBook.

- This compound. (n.d.). Sigma-Aldrich.

- chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2025, August 6). ResearchGate.

- CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. (2019, April 16). PubMed Central, National Institutes of Health.

- Specifications of this compound. (n.d.). Capot Chemical.

- 2-Bromo-4-(trifluoromethyl)benzoic Acid SAFETY DATA SHEET. (2025, March 31). TCI Chemicals.

- Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.

- This compound. (n.d.). Sunway Pharm Ltd.

- 2-Bromo-3-(trifluoromethoxy)benzoic acid. (n.d.). PubChem, National Institutes of Health.

- IR Tables. (n.d.). University of California, Santa Cruz.

- Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online.

- Infrared Spectrometry. (n.d.). Michigan State University.

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). Journal of Chemical and Pharmaceutical Research.

- The features of IR spectrum. (n.d.). University of Anbar.

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- 2-(Trifluoromethyl)benzoic acid(433-97-6)IR1. (n.d.). ChemicalBook.

- Benzoic acid. (n.d.). NIST Chemistry WebBook.

- Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE.

Sources

- 1. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. ias.ac.in [ias.ac.in]